Neobritannilactone B

CAS No.:

Cat. No.: VC16641762

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20O3 |

|---|---|

| Molecular Weight | 248.32 g/mol |

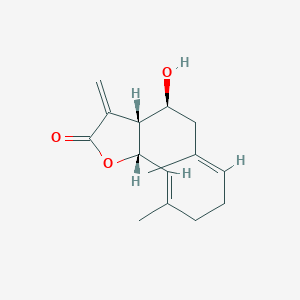

| IUPAC Name | (3aR,4S,6E,10E,11aS)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |

| Standard InChI | InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13-,14+/m0/s1 |

| Standard InChI Key | PDEJECFRCJOMEN-RZPRNJIHSA-N |

| Isomeric SMILES | C/C/1=C\[C@H]2[C@@H]([C@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O2 |

| Canonical SMILES | CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2 |

Introduction

Chemical Structure and Physicochemical Properties

The chemical identity of Neobritannilactone B is defined by the following characteristics:

Table 1: Chemical and Physical Properties of Neobritannilactone B

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| CAS Number | 886990-00-7 | |

| Purity | ≥98% | |

| Physical Form | White crystalline powder | |

| Solubility | Chloroform, DMSO, Acetone | |

| Storage Conditions | 2–8°C, protected from light |

The compound’s sesquiterpene backbone includes a γ-lactone ring and two acetyl groups at positions 1 and 6, as confirmed by 2D-NMR spectroscopy . These structural elements enhance its lipophilicity, facilitating membrane permeability and intracellular accumulation .

Isolation and Synthesis

Neobritannilactone B is typically extracted from air-dried I. britannica flowers using ethanol or ethyl acetate, followed by chromatographic purification.

Extraction and Yield

A 95% ethanol extraction of 1 kg of dried flowers yields approximately 102 mg of Neobritannilactone B, alongside related analogs like 1-O-Acetylbritannilactone and Neobritannilactone A . The process involves sequential fractionation using silica gel chromatography, with final purification via HPLC .

Synthetic Approaches

While total synthesis remains challenging due to the compound’s bicyclic structure, semi-synthetic modifications of britannilactone precursors have been explored. Acetylation of britannilactone at specific positions enhances cytotoxic activity, as demonstrated in HL-60 leukemia models .

Pharmacological Activities

Neobritannilactone B demonstrates broad-spectrum bioactivity, particularly in oncology and neuroprotection.

Table 2: Pharmacological Effects of Neobritannilactone B

Anticancer Mechanisms

The compound induces apoptosis via mitochondrial pathways, characterized by caspase-3 activation and cytochrome c release. In HL-60 cells, Neobritannilactone B at 25 µM triggers 77.57% apoptosis within 24 hours, surpassing the efficacy of its acetylated analogs . Comparative studies indicate that acetyl groups at positions 1 and 6 enhance DNA fragmentation and PARP cleavage .

Anti-inflammatory Action

Neobritannilactone B suppresses NF-κB signaling by inhibiting IκBα phosphorylation, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages . This activity is concentration-dependent, with significant effects observed at 10 µM .

Neuroprotective Effects

Future Research Directions

While preclinical data are promising, advancing Neobritannilactone B to clinical trials requires addressing several gaps:

-

Bioavailability Optimization: Structural modifications to improve aqueous solubility without compromising activity.

-

In Vivo Toxicology: Comprehensive safety profiling in animal models to establish therapeutic indices.

-

Synergistic Combinations: Evaluation alongside chemotherapeutic agents to enhance efficacy and reduce resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume